Comprehensive Technical Guide on (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine
Comprehensive Technical Guide on (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine
Executive Summary
The compound (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine is a highly specialized chiral building block and pharmacophore belonging to the phenethylamine class. Characterized by a stereospecific primary amine and a bulky, lipophilic para-alkoxy tail (isopentoxy group), this molecule is of significant interest in neuropharmacology. It serves as a critical structural motif in the development of selective Monoamine Oxidase B (MAO-B) inhibitors and Trace Amine-Associated Receptor (TAAR) modulators. This whitepaper details the physicochemical properties, stereoselective synthesis, analytical validation, and pharmacological mechanisms of this specific (1S) enantiomer.
Chemical Identity & Physicochemical Profile
While the racemic mixture and the (1R) enantiomer (CAS: 1019534-32-7) are documented in commercial libraries, the isolated (1S) enantiomer is typically synthesized on-demand for targeted structure-activity relationship (SAR) studies. The structural inclusion of the 3-methylbutoxy group significantly increases the molecule's lipophilicity (LogP), dictating its ability to cross the blood-brain barrier and anchor into hydrophobic receptor pockets.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine |
| CAS Registry Number | Unassigned for pure (1S); (1R) is 1019534-32-7 |
| Molecular Formula | C₁₃H₂₁NO |
| Molar Mass | 207.31 g/mol |
| Stereocenter | C1 (S-configuration) |
| Appearance | Pale yellow to colorless viscous oil (as free base) |
| Solubility | Soluble in Methanol, DCM, DMSO; Insoluble in Water |
| pKa (Predicted) | ~9.5 (Primary amine) |
Synthetic Strategy & Chiral Resolution
The isolation of the (1S) enantiomer requires a robust two-phase approach: a non-stereoselective reductive amination to generate the racemic scaffold, followed by a classical diastereomeric salt resolution[1].
Phase 1: Reductive Amination (Racemate Synthesis)
Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is explicitly chosen over sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the borohydride, preventing the premature reduction of the starting ketone. STAB selectively reduces the protonated iminium ion at a neutral to mildly acidic pH, avoiding the generation of toxic HCN gas associated with cyanoborohydrides.
Step-by-Step Protocol:
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Imine Formation: Dissolve 4-(3-methylbutoxy)acetophenone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Note: A 10-fold excess of ammonium acetate is critical to drive the equilibrium toward the primary iminium intermediate and suppress the formation of secondary dialkylamines.
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Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) portion-wise to control the exothermic hydride transfer.
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Workup: Stir for 24 hours at room temperature. Quench with 1M NaOH to neutralize the acetic acid byproduct. Extract the aqueous layer with dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield racemic 1-[4-(3-methylbutoxy)phenyl]ethanamine.
Phase 2: Chiral Resolution
Causality & Reagent Selection: The resolution relies on the differential solubility of diastereomeric salts[1]. By reacting the racemic amine with a single enantiomer of a chiral acid—specifically (+)-tartaric acid—two diastereomers are formed. The (1S)-amine-(+)-tartrate salt exhibits significantly lower solubility in cold methanol compared to its (1R) counterpart, allowing for selective fractional crystallization.
Step-by-Step Protocol:
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Salt Formation: Dissolve the racemic amine (1.0 eq) in boiling methanol. Slowly add a hot methanolic solution of (+)-tartaric acid (0.5 eq).
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Fractional Crystallization: Allow the solution to cool ambiently to room temperature, then transfer to 4 °C for 12 hours. The (1S)-amine-(+)-tartrate salt will precipitate as fine white crystals.
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Free-Basing: Isolate the crystals via vacuum filtration. Wash with ice-cold methanol. To recover the free base, suspend the crystals in 1M NaOH and extract with DCM. Evaporate the solvent to yield the enantiomerically pure (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine.
Workflow for the reductive amination and chiral resolution of the (1S) enantiomer.
Analytical Validation (Self-Validating Protocol)
To guarantee the stereochemical integrity of the (1S) product, the protocol must be self-validating. Optical rotation (polarimetry) is insufficient for complex mixtures; therefore, Chiral High-Performance Liquid Chromatography (HPLC) is mandatory.
Causality in Chromatography: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) is required. The separation mechanism relies on hydrogen bonding between the primary amine of the analyte and the carbamate linkages of the stationary phase. The bulky 3-methylbutoxy group amplifies steric interactions, leading to a distinct difference in retention times between the (1S) and (1R) enantiomers.
Step-by-Step Validation Protocol:
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System Preparation: Equilibrate a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at 1.0 mL/min. Note: Diethylamine is a critical basic modifier; it masks residual silanols on the silica support, preventing peak tailing of the primary amine.
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Control Run: Inject 10 µL of the racemic intermediate (1 mg/mL). Confirm baseline resolution of two peaks (representing 1R and 1S) at 254 nm UV detection.
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Sample Run: Inject 10 µL of the resolved (1S) product.
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Validation: The resolution is validated if the chromatogram displays a single peak corresponding to the retention time of the desired enantiomer, confirming an enantiomeric excess (ee) > 99%.
Pharmacological Relevance & Mechanism of Action
Phenethylamine derivatives are foundational to neuropharmacology. However, the addition of a bulky para-alkoxy group—such as the 3-methylbutoxy moiety—fundamentally alters the molecule's interaction with monoamine oxidase (MAO) enzymes[2].
Structure-Activity Relationship (SAR)
While endogenous phenethylamine is rapidly metabolized by both MAO-A and MAO-B, para-alkoxy substitution shifts the molecule from a substrate to a competitive inhibitor[2]. The 3-methylbutoxy tail is highly lipophilic, allowing the molecule to anchor deeply into the hydrophobic substrate cavity of MAO-B.
Crucially, MAO-B possesses a bipartite cavity containing a specific tyrosine residue (Tyr326) that accommodates bulky aliphatic and aromatic tails[2]. Because MAO-A possesses an isoleucine (Ile335) at this corresponding position, the entrance to its active site is sterically restricted. Consequently, (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine exhibits high selectivity for MAO-B inhibition over MAO-A[2]. The (1S) stereocenter ensures the precise spatial orientation of the primary amine toward the FAD cofactor, locking the enzyme in an inactive state and preventing the degradation of endogenous dopamine[3].
Mechanism of action for para-alkoxy phenethylamines as selective MAO-B inhibitors.
References
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Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development URL: [Link]
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Title: An Improved Resolution of (±)-1-Phenylethylamine Source: The Chemical Educator URL: [Link]
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Title: Amphetamine Derivatives as Monoamine Oxidase Inhibitors Source: Frontiers in Pharmacology (PMC - NIH) URL: [Link]
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Title: Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future Source: Journal of Neural Transmission URL: [Link]
